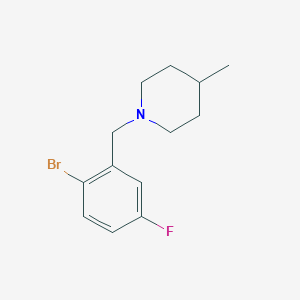![molecular formula C7H8BrClN2 B1381199 Clorhidrato de 5-bromo-1H,2H,3H-pirrolo[2,3-b]piridina CAS No. 1810070-18-8](/img/structure/B1381199.png)
Clorhidrato de 5-bromo-1H,2H,3H-pirrolo[2,3-b]piridina
Descripción general
Descripción
5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds known as pyrrolopyridines. These compounds are characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. The presence of a bromine atom at the 5-position of the pyrrole ring and the hydrochloride salt form make this compound unique. It is often used in scientific research due to its interesting chemical properties and potential biological activities .
Aplicaciones Científicas De Investigación
5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Medicine: Explored for its anticancer properties due to its ability to inhibit specific signaling pathways involved in tumor growth.
Industry: Utilized in the development of new materials and pharmaceuticals
Mecanismo De Acción
Target of Action
The primary targets of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride are the Fibroblast Growth Factor Receptors (FGFRs). These receptors play a crucial role in cell growth and proliferation .
Mode of Action
5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride interacts with its targets, the FGFRs, by inhibiting their activity. This inhibition results in a decrease in cell growth and proliferation .
Biochemical Pathways
The compound affects the FGFR signaling pathway. By inhibiting FGFRs, 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride disrupts the downstream effects of this pathway, which include cell growth and proliferation .
Result of Action
The molecular and cellular effects of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride’s action include a decrease in cell growth and proliferation due to the inhibition of FGFRs .
Análisis Bioquímico
Biochemical Properties
5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to act as a kinase inhibitor, affecting the activity of kinases involved in cell signaling pathways . This compound can form hydrogen bonds with specific amino acids in the active sites of enzymes, leading to inhibition or activation of these enzymes . Additionally, 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride can interact with DNA and RNA, influencing gene expression and protein synthesis .
Cellular Effects
The effects of 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced cell proliferation . Furthermore, 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride can alter cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, forming hydrogen bonds with specific amino acids . This binding can lead to inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride can interact with DNA and RNA, influencing gene expression by binding to specific nucleotide sequences . These interactions can result in changes in protein synthesis and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term studies have shown that prolonged exposure to 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride can result in changes in cellular function, including alterations in gene expression and enzyme activity . These changes can have significant implications for the interpretation of experimental results.
Dosage Effects in Animal Models
The effects of 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride vary with different dosages in animal models. At low doses, this compound can effectively inhibit specific enzymes and modulate cellular processes without causing significant toxicity . At high doses, 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride can cause toxic effects, including liver and kidney damage . These adverse effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of nucleotides and amino acids . This compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels . These interactions can have significant implications for cellular metabolism and function.
Transport and Distribution
The transport and distribution of 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride can bind to proteins in the cytoplasm and nucleus, affecting its localization and activity .
Subcellular Localization
The subcellular localization of 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, by post-translational modifications and targeting signals . In the nucleus, 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride can interact with DNA and RNA, influencing gene expression and protein synthesis . In the mitochondria, it can affect the activity of metabolic enzymes, leading to changes in cellular metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of dihydropyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride stands out due to its specific substitution pattern and salt form, which can influence its solubility, reactivity, and biological activity. Compared to other similar compounds, it may offer distinct advantages in terms of potency and selectivity as a kinase inhibitor .
Propiedades
IUPAC Name |
5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2.ClH/c8-6-3-5-1-2-9-7(5)10-4-6;/h3-4H,1-2H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHDLDLMJCPNSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381118.png)
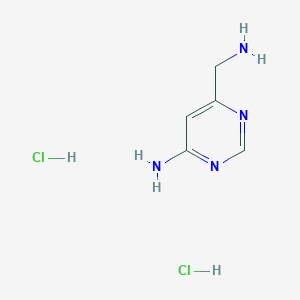
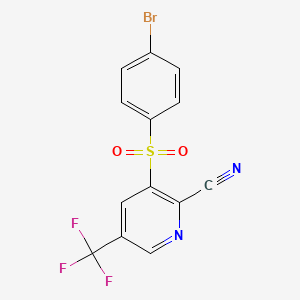
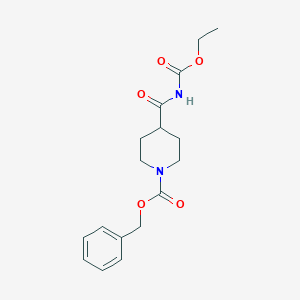
![trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B1381123.png)
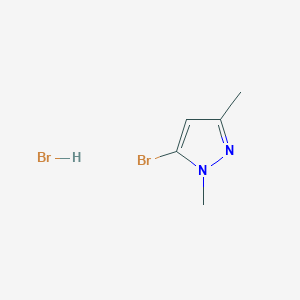
![Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1381127.png)

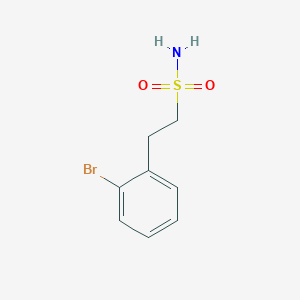
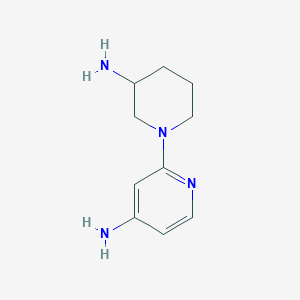
![Tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate hydrochloride](/img/structure/B1381134.png)
![5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1381135.png)

